molecular formula C13H11NO4 B2626491 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde CAS No. 591226-58-3

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde

Cat. No.: B2626491
CAS No.: 591226-58-3
M. Wt: 245.234
InChI Key: IWKKQXKQEIDCFW-UHFFFAOYSA-N
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Description

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is an organic compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a 3,4-dimethyl-5-nitrophenyl group and an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde typically involves the condensation of 3,4-dimethyl-5-nitrobenzaldehyde with furan-2-carbaldehyde under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Electrophiles like halogens, nitrating agents

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethyl-5-nitrophenyl)furan-2-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or antifungal effects .

Properties

IUPAC Name

5-(3,4-dimethyl-5-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-5-10(6-12(9(8)2)14(16)17)13-4-3-11(7-15)18-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKKQXKQEIDCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)[N+](=O)[O-])C2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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